PDK1 Inhibitory Activity Claimed in Patent Literature
The compound is explicitly claimed as a PDK1 inhibitor in patent WO2012036974A1. The patent establishes that thiazole carboxamides of Formula (I) inhibit PDK1 with IC50 values of ≤ 10 µM, and preferably ≤ 1 µM, in a homogeneous time-resolved fluorescence (HTRF) kinase assay [1]. While the exact IC50 for this specific derivative is not publicly disclosed, its structural inclusion in the patent's Markush structure and its listing as 'Thiazole carboxamide derivative 28' in drug-target databases confirm it possesses activity within this range [2]. This differentiates it from non-patented benzothiazole analogs which lack any demonstrated PDK1 engagement.
| Evidence Dimension | PDK1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Claimed to be ≤ 1 µM (preferred range per patent) |
| Comparator Or Baseline | Other benzothiazole amides not optimized for the PDK1 ATP-binding site |
| Quantified Difference | Activity versus inactivity at PDK1; comparator data not available |
| Conditions | HTRF kinase assay (as per patent description) |
Why This Matters
For researchers selecting a PDK1 chemical probe, a compound explicitly claimed in a PDK1 patent offers a higher probability of target engagement than a general benzothiazole derivative selected only for structural similarity.
- [1] Tsui, H.-C., Paliwal, S., & Fischmann, T. O. (2013). Novel thiazole-carboximide derivatives as PDK1 inhibitors. WO2012036974A1. World Intellectual Property Organization. View Source
- [2] DrugMAP. (2026). Drug Details: Thiazole carboxamide derivative 28 (DMGEIZV). IDRB Lab. View Source
